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molecular formula C9H8FNO B3345321 5-Fluoro-3-methyl-1,3-dihydro-indol-2-one CAS No. 1035805-54-9

5-Fluoro-3-methyl-1,3-dihydro-indol-2-one

Cat. No. B3345321
M. Wt: 165.16 g/mol
InChI Key: CCNOCDCDYUDYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829006B2

Procedure details

3.0 g (20 mmol) 5-fluoro-1,3-dihydro-indol-2-one, 50 mL methanol and 2.0 g Raney nickel were stirred for 1.5 h at 200° C. in an autoclave. After the catalyst had been filtered off the mother liquor was evaporated down and the residue was recrystallised from methanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12]O>[Ni]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH:5]2[CH3:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off the mother liquor
CUSTOM
Type
CUSTOM
Details
was evaporated down
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C(NC2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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